molecular formula C₁₅H₂₀N₆O₄ B1140553 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine CAS No. 39491-53-7

5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine

Cat. No. B1140553
CAS RN: 39491-53-7
M. Wt: 348.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine and related compounds typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification techniques. For instance, a promising tracer for adenosine receptor systems, 5′-N-(2-[18F]Fluoroethyl)-carboxamidoadenosine, was prepared using two different synthetic routes involving reactions with [18F]fluoride and 2-[18F]fluoro-ethylamine, demonstrating the complexity and versatility of synthetic strategies for these molecules (Lehel et al., 2000).

Molecular Structure Analysis

The molecular structure of 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine is characterized by specific functional group modifications that impact its biological activity and receptor affinity. These modifications include the ethylcarboxamido group at the 5' position and the isopropylidene protection of the ribose hydroxyl groups, which are strategic for enhancing ligand-receptor interactions and selectivity. Studies on structure-activity relationships of adenosine analogs provide insights into how such modifications influence receptor binding and efficacy (Gallo-Rodriguez et al., 1994).

Chemical Reactions and Properties

Adenosine derivatives, including 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine, undergo various chemical reactions, such as phosphorylation and coupling with other molecules, which are essential for their biological activity and for the synthesis of more complex compounds. The chemical properties of these molecules, such as reactivity and stability, are influenced by their structural features and the conditions under which they are synthesized and used (Eckstein & Goody, 1976).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Liu and Austin (2001) developed a new method for preparing 5′-amino-2′,3′-isopropylidene adenosine, a crucial precursor to many adenosine derivatives. This method efficiently suppresses undesired intramolecular cyclization and does not require protection of the exocyclic amino group of the adenine ring, offering greater stability and selective reactivity (Liu & Austin, 2001).

Inhibition of Enzymes and Pharmacological Activity

  • Zatorski et al. (1996) investigated the inhibition of inosine monophosphate dehydrogenase, an enzyme crucial in purine metabolism, by benzamide adenine dinucleotide, synthesized using 5'-Ethylcarboxamido-2',3'-isopropylidene Adenosine and its analogs (Zatorski et al., 1996).

Molecular Scaffolding and Biochemical Analysis

  • Ciuffreda et al. (2007) utilized the 2′,3′-Isopropylidene group as a molecular scaffold for introducing modifications at 5′ and 1′ positions of adenosine. These modified nucleosides are used to evaluate the biocatalytic activity of adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Biological Impacts and Physiological Studies

  • Hormozi et al. (2011) studied the effect of 5'-(N-ethylcarboxamido) adenosine on angiogenesis in transplanted human ovarian tissue, demonstrating its ability to trigger down-regulation of Ang1, induce VEGF-189 expression, and stimulate neovascularization (Hormozi et al., 2011).

Conformational Analysis and Optical Properties

  • Ivanova and Spiteller (2011) conducted a study on the conformational analysis, determination of absolute configurations, and elucidation of the electronic absorption and CD spectra of 2′,3′-O-isopropylideneadenosine, highlighting its significance in drug discovery and the design of functionalized nucleosides (Ivanova & Spiteller, 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Future Directions

The compound is currently used for R&D purposes . It is not intended for medicinal, household, or other uses . As it has been confirmed to be a full agonist in a functional assay, it may have potential applications in the development of A2B adenosine receptor agonists .

properties

IUPAC Name

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O4/c1-4-17-13(22)9-8-10(25-15(2,3)24-8)14(23-9)21-6-20-7-11(16)18-5-19-12(7)21/h5-6,8-10,14H,4H2,1-3H3,(H,17,22)(H2,16,18,19)/t8-,9-,10?,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHQDKWIAMIECN-BYYPQSTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]2C([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675889
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,6S,6aR)-4-(6-aminopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

CAS RN

39491-53-7
Record name (3aR,4S,6R)-6-(6-Amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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